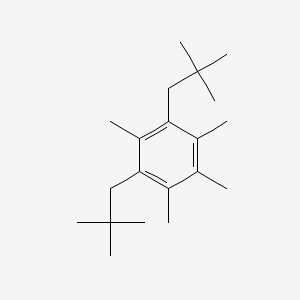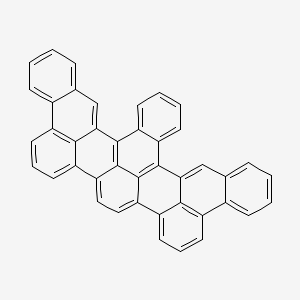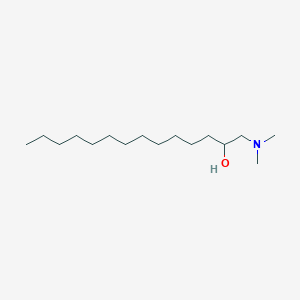
4,4,7-Trimethyloctan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,7-Trimethyloctan-2-one is an organic compound belonging to the class of ketones It is characterized by its branched structure, which includes three methyl groups attached to an octane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,7-Trimethyloctan-2-one can be achieved through several methods. One common approach involves the alkylation of a suitable ketone precursor with a methylating agent under controlled conditions. For instance, the reaction of 4,4-dimethylpentan-2-one with methyl iodide in the presence of a strong base like sodium hydride can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,7-Trimethyloctan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4,4,7-Trimethyloctan-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 4,4,7-Trimethyloctan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism can vary depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethylpentan-2-one: A structurally similar ketone with two methyl groups.
4,4,7-Trimethyloctan-3-one: Another isomer with a different position of the ketone group.
4,4,7-Trimethylnonan-2-one: A longer-chain analog with similar properties.
Uniqueness
4,4,7-Trimethyloctan-2-one is unique due to its specific branching and the position of the ketone group, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
35867-01-7 |
|---|---|
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
4,4,7-trimethyloctan-2-one |
InChI |
InChI=1S/C11H22O/c1-9(2)6-7-11(4,5)8-10(3)12/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
UONSGTFPUCRIFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(C)(C)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)

![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)


![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)
![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)

